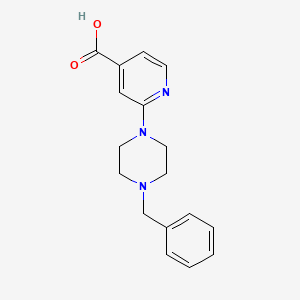
2-(4-Benzyl-1-piperazinyl)isonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Benzyl-1-piperazinyl)isonicotinic acid (2-BPI) is an organic compound that has been studied for its potential applications in scientific research. 2-BPI is an isonicotinic acid derivative, which is an organic compound that contains a piperazine moiety linked to a benzyl group, and it is a structural isomer of isonicotinic acid. This compound has been studied for its potential applications in the synthesis of drugs, as a pharmaceutical intermediate, and for its biochemical and physiological effects in laboratory experiments. In
Aplicaciones Científicas De Investigación
Metabolism and Enzymatic Activity
A study identified the metabolic pathways and enzymes involved in the oxidation of Lu AA21004, a novel antidepressant, to its metabolites, including the formation of a benzoic acid derivative through cytochrome P450 enzymes. This research highlights the complex enzymatic processes underlying the metabolism of pharmaceutical compounds, which could be relevant for understanding the metabolism of "2-(4-Benzyl-1-piperazinyl)isonicotinic acid" (Hvenegaard et al., 2012).
Synthesis and Coordination Chemistry
Copper(II) complexes with N-substituted aspartic acids have been synthesized through a one-pot method involving Michael addition of amines to fumaric acid, including piperazine derivatives. These compounds are essential for understanding the coordination chemistry and potential catalytic or pharmaceutical applications of piperazine-based compounds like "this compound" (Do et al., 2015).
Hydrogen Bond Network Control
Research on tetrachloroplatinate salts has explored controlling the dimensionality of hydrogen bond networks, highlighting the structural and bonding versatility of compounds related to "this compound" (Angeloni & Orpen, 2001).
Antibacterial Activities
Piperazine units are common in numerous effective drugs, with specific derivatives exhibiting potent antibacterial activities against resistant bacterial strains. This underscores the potential of "this compound" derivatives as bases for developing new antibacterial agents (Shroff et al., 2022).
Oxidative Behavior and Structural Analysis
Studies have also delved into the oxidative behavior of benzylpiperazine derivatives and their structural analysis, providing insights into their chemical stability, reactivity, and potential applications in drug development and synthesis (Petride et al., 2006).
Propiedades
IUPAC Name |
2-(4-benzylpiperazin-1-yl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(22)15-6-7-18-16(12-15)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUUOJDPSYIEAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=CC(=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
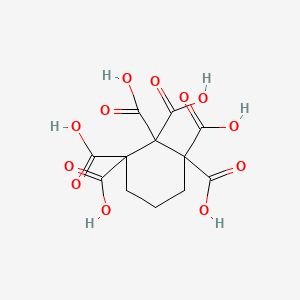

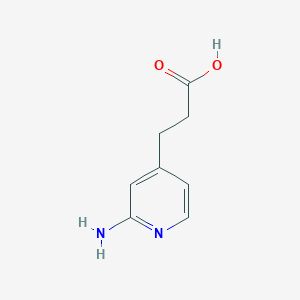

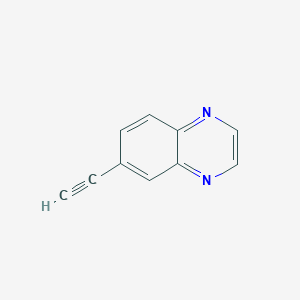


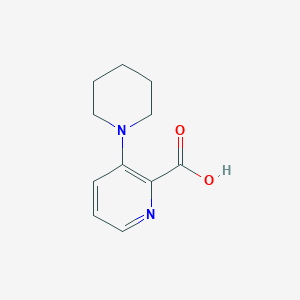
![N-[3-(2-Furyl)benzyl]-N-methylamine](/img/structure/B1342225.png)
![[2-(2-Furyl)phenyl]methylamine](/img/structure/B1342226.png)
![2-[2-(Fur-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1342227.png)
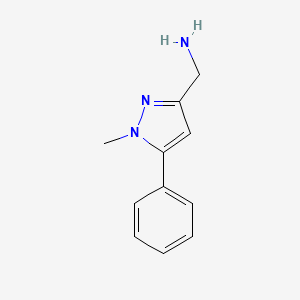

![[5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol](/img/structure/B1342230.png)
